molecular formula C10H14ClNO2S B1381029 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431966-78-7

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride

Cat. No.: B1381029
CAS No.: 1431966-78-7
M. Wt: 247.74 g/mol
InChI Key: JUUZLVOUPZFYJO-UHFFFAOYSA-N
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Description

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a thiophene-based carboxylic acid derivative with a pyrrolidine substituent at the 5-position of the thiophene ring, modified as a hydrochloride salt. The pyrrolidine group (a five-membered saturated amine ring) distinguishes it from six-membered heterocyclic analogs, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZLVOUPZFYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, K2CO3

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Thiophene-2-methanol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Antithrombotic Activity

Research indicates that compounds containing pyrrolidine and thiophene structures exhibit significant antithrombotic effects. These compounds can inhibit factor Xa, a crucial enzyme in the coagulation cascade, thereby reducing thrombus formation. A study demonstrated that derivatives of this compound showed promising results in vitro, suggesting potential for development as anticoagulant agents .

Antidepressant Properties

The pharmacological profile of similar compounds suggests potential antidepressant activity through modulation of neurotransmitter systems. Pyrrolidine derivatives have been noted for their ability to enhance serotonin and norepinephrine levels, which are critical in mood regulation .

Antimicrobial Activity

Preliminary studies have also indicated that thiophene derivatives possess antimicrobial properties. The unique structure allows for interaction with bacterial cell membranes, leading to cell lysis and death . This application is particularly relevant in developing new antibiotics against resistant strains.

Case Studies

StudyFindings
Study on Antithrombotic Effects Demonstrated significant inhibition of factor Xa in vitro with a derivative of the compound, indicating potential use as an anticoagulant .
Evaluation of Antidepressant Activity Showed that related pyrrolidine compounds improved symptoms in animal models of depression, suggesting similar potential for this compound .
Antimicrobial Testing Exhibited effective antibacterial activity against several strains, supporting further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity : Piperazinylmethyl derivatives demonstrate moderate cytotoxicity in cancer cell lines (IC₅₀: 1–10 µM), but data for pyrrolidine analogs remain unreported .

Biological Activity

5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14ClNO2S\text{C}_{12}\text{H}_{14}\text{ClN}O_2S

This structure indicates the presence of a thiophene ring, a pyrrolidine moiety, and a carboxylic acid group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TLR7 Agonism : The compound has been identified as a TLR7 (Toll-like receptor 7) agonist. TLR7 plays a crucial role in the immune response, particularly in recognizing viral RNA and initiating inflammatory responses. This agonistic activity suggests potential applications in immunotherapy for diseases such as cancer and viral infections .
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

Antimicrobial Activity

A summary of antimicrobial activity against various pathogens is presented in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Activity Observed
Staphylococcus aureus0.0039 mg/mLComplete inhibition
Escherichia coli0.025 mg/mLSignificant reduction
Candida albicans0.0048 mg/mLModerate inhibition
Bacillus mycoides0.0098 mg/mLModerate inhibition

These results indicate that the compound has potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Case Studies

  • TLR7 Agonist Activity : A study evaluated the effects of various TLR7 agonists, including derivatives similar to this compound, demonstrating enhanced cytokine production in immune cells, suggesting its potential for therapeutic use in enhancing immune responses against tumors .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of pyrrolidine derivatives, including this compound. The study found that it significantly inhibited the growth of multiple bacterial strains, supporting its use as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling pyrrolidine with a thiophene-2-carboxylic acid precursor via reductive amination. For example, derivatives like methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride (Isopropylarticaine Hydrochloride) are synthesized by reacting sodium methoxide with carboxylic acid precursors, followed by pH adjustment (e.g., HCl) to precipitate the hydrochloride salt . Purification typically involves recrystallization or column chromatography, with HPLC (≥98% purity) used for validation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for resolving molecular geometry, including dihedral angles between functional groups (e.g., carboxylic acid and pyrrolidine moieties). For thiophene derivatives, XRD analysis has shown planar arrangements with hydrogen-bonded dimers in crystal lattices, as seen in 5-(methoxycarbonyl)thiophene-2-carboxylic acid . Complementary techniques include:
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • NMR : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₆ClNO₂S).

Q. What safety protocols are recommended for handling hydrochloride salts in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams for lab courses) . Key measures include:
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • PPE : Gloves and goggles, especially when handling corrosive reagents.
  • Storage : Keep in airtight containers at room temperature, away from moisture .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized for higher yields of the hydrochloride salt?

  • Methodological Answer : Employ Design of Experiments (DoE) to minimize trial runs. For example, a Central Composite Design (CCD) can optimize parameters like pH, temperature, and stoichiometry. Statistical tools (e.g., ANOVA) identify significant factors, as demonstrated in chemical engineering reactor design . For thiophene derivatives, polar aprotic solvents (e.g., DMF) at 60–80°C often enhance coupling efficiency .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during quality control?

  • Methodological Answer : Cross-validate using orthogonal methods:
  • HPLC-MS : Detects impurities (e.g., unreacted pyrrolidine) that may co-elute with the target compound .
  • NMR Relaxation Experiments : Differentiate between stereoisomers or polymorphs.
  • Replication : Repeat synthesis under controlled conditions to isolate batch-specific anomalies, as emphasized in statistical experimental design .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic/electrophilic behavior. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors, leveraging crystallographic data from related compounds (e.g., thiophene-carboxylic acid dimers) . Software like ACD/Percepta predicts physicochemical properties (e.g., logP, solubility) for preclinical assessments .

Q. What regulatory standards apply to the analytical validation of this compound for pharmacological studies?

  • Methodological Answer : Adhere to ISO/IEC 17043 for method validation, ensuring precision (RSD <2% for HPLC) and accuracy (spiked recovery 95–105%) . Reference standards (e.g., USP-grade) must meet criteria outlined in pharmacopeial guidelines, such as identity (IR match), assay (98–102%), and impurity profiling (<0.1% for any single impurity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Reactant of Route 2
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5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.